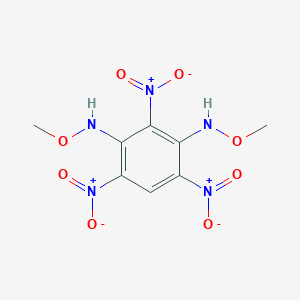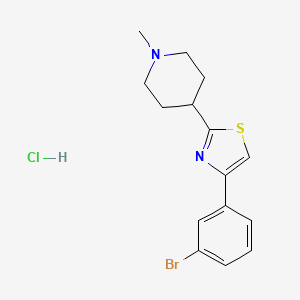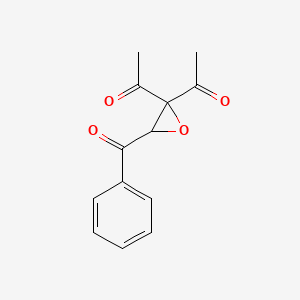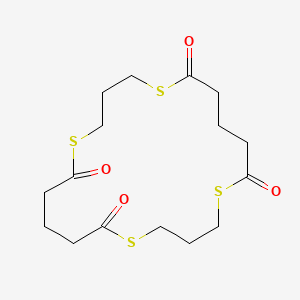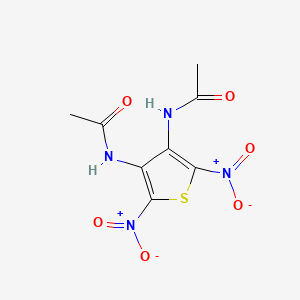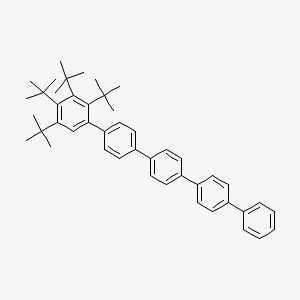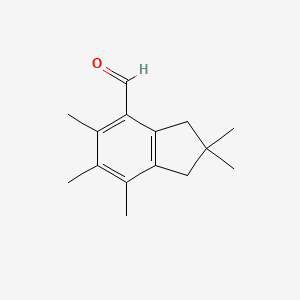![molecular formula C20H14O3 B14383410 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one CAS No. 89504-54-1](/img/structure/B14383410.png)
8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one: is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This particular compound has a methoxy group at the 8th position and a phenyl group at the 3rd position on the naphthopyran ring system. These structural features contribute to its unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with a phenyl-substituted acetophenone in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired naphthopyran compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and the use of catalysts can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthopyran derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one is used as a photochromic material in the development of smart coatings and sensors. Its ability to change color upon exposure to light makes it valuable in the design of photoresponsive materials .
Biology and Medicine: The compound’s photochromic properties are also explored in biological research, particularly in the development of light-activated drugs and imaging agents. Its ability to undergo reversible color changes can be harnessed for controlled drug delivery and diagnostic applications .
Industry: In the industrial sector, this compound is used in the production of photochromic lenses and other optical devices. Its stability and responsiveness to light make it an ideal candidate for applications requiring dynamic color changes .
Mécanisme D'action
The mechanism of action of 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one involves the reversible ring-opening reaction upon exposure to light When irradiated with UV light, the compound undergoes a structural transformation from a closed form to an open form, resulting in a color changeThe open form can revert to the closed form in the absence of light, restoring the original color .
Molecular Targets and Pathways: The primary molecular target of this compound is the naphthopyran ring system, which undergoes structural changes upon light exposure. The pathways involved include the absorption of UV light, excitation of electrons, and subsequent bond rearrangements leading to the formation of colored isomers .
Comparaison Avec Des Composés Similaires
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties and used in similar applications.
1H,3H-Naphtho[1,8-cd]pyran-1-one: Another naphthopyran derivative with distinct photochromic behavior.
3H-Naphtho[2,1-b]thiopyran-1-one: Contains a sulfur atom in place of oxygen, exhibiting different chemical reactivity.
Uniqueness: 8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one is unique due to the presence of the methoxy and phenyl groups, which enhance its photochromic properties and stability. These substituents allow for fine-tuning of its color-changing behavior and make it suitable for specific applications in smart materials and optical devices .
Propriétés
Numéro CAS |
89504-54-1 |
|---|---|
Formule moléculaire |
C20H14O3 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
8-methoxy-3-phenylbenzo[f]chromen-1-one |
InChI |
InChI=1S/C20H14O3/c1-22-15-8-9-16-14(11-15)7-10-18-20(16)17(21)12-19(23-18)13-5-3-2-4-6-13/h2-12H,1H3 |
Clé InChI |
DXAUDCGEIMSCTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



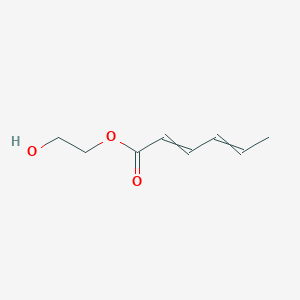
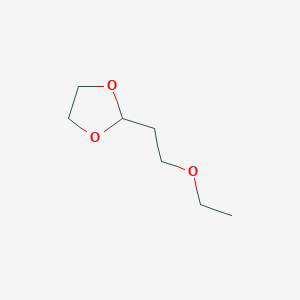


![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
